4-(acetylamino)-5-chloro-2-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
5-Chloro-4-acetamido-2-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-acetamido-2-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of 5-chloro-2-methoxybenzoic acid with acetic anhydride to form 5-chloro-4-acetamido-2-methoxybenzoic acid. This intermediate is then reacted with 5-(2-methylbutan-2-yl)-1,3,4-thiadiazole-2-amine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvent selection, and temperature control to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-acetamido-2-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-chloro-4-acetamido-2-hydroxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide .
Scientific Research Applications
5-Chloro-4-acetamido-2-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-4-acetamido-2-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: An intermediate in the synthesis of glyburide.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: A related compound with similar structural features.
Uniqueness
5-Chloro-4-acetamido-2-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H21ClN4O3S |
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Molecular Weight |
396.9 g/mol |
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H21ClN4O3S/c1-6-17(3,4)15-21-22-16(26-15)20-14(24)10-7-11(18)12(19-9(2)23)8-13(10)25-5/h7-8H,6H2,1-5H3,(H,19,23)(H,20,22,24) |
InChI Key |
RRCURVNALJXLGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl |
Origin of Product |
United States |
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